molecular formula C8H12ClNO2 B15129478 4-Prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride

4-Prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B15129478
M. Wt: 189.64 g/mol
InChI Key: WSLSABJECSWKCW-UHFFFAOYSA-N
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Description

®-gamma-propynyl-L-proline-HCl is a chiral amino acid derivative with a unique structure that includes a propynyl group attached to the gamma position of the proline ring. This compound is of significant interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-gamma-propynyl-L-proline-HCl typically involves the following steps:

    Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.

    Introduction of the Propynyl Group: The propynyl group is introduced at the gamma position of the proline ring through a series of chemical reactions, which may include alkylation or acylation reactions.

    Chirality Control: The chirality of the compound is controlled using chiral catalysts or chiral starting materials to ensure the desired ®-configuration.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.

Industrial Production Methods

Industrial production of ®-gamma-propynyl-L-proline-HCl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-gamma-propynyl-L-proline-HCl can undergo various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form different functional groups, such as aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The proline ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated proline derivatives.

Scientific Research Applications

®-gamma-propynyl-L-proline-HCl has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-gamma-propynyl-L-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The proline ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (S)-gamma-propynyl-L-proline-HCl: The enantiomer of ®-gamma-propynyl-L-proline-HCl, which may have different biological activities.

    gamma-ethyl-L-proline-HCl: A similar compound with an ethyl group instead of a propynyl group.

    gamma-methyl-L-proline-HCl: A compound with a methyl group at the gamma position.

Uniqueness

®-gamma-propynyl-L-proline-HCl is unique due to the presence of the propynyl group, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the ®-configuration may result in different interactions with biological targets compared to its (S)-enantiomer.

This detailed article provides a comprehensive overview of ®-gamma-propynyl-L-proline-HCl, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

4-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c1-2-3-6-4-7(8(10)11)9-5-6;/h1,6-7,9H,3-5H2,(H,10,11);1H

InChI Key

WSLSABJECSWKCW-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CC(NC1)C(=O)O.Cl

Origin of Product

United States

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